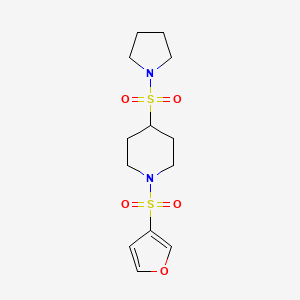![molecular formula C20H29FN2O2 B7057146 3-[4-[(2-Fluorophenyl)methoxy]piperidin-1-yl]-1-propan-2-ylpiperidin-2-one](/img/structure/B7057146.png)
3-[4-[(2-Fluorophenyl)methoxy]piperidin-1-yl]-1-propan-2-ylpiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-[(2-Fluorophenyl)methoxy]piperidin-1-yl]-1-propan-2-ylpiperidin-2-one is a complex organic compound that features a piperidine ring substituted with a fluorophenyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(2-Fluorophenyl)methoxy]piperidin-1-yl]-1-propan-2-ylpiperidin-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of piperidine with 2-fluorobenzyl chloride, followed by the introduction of a methoxy group through nucleophilic substitution. The final step involves the formation of the propan-2-ylpiperidin-2-one moiety through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-[(2-Fluorophenyl)methoxy]piperidin-1-yl]-1-propan-2-ylpiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The fluorophenyl and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
3-[4-[(2-Fluorophenyl)methoxy]piperidin-1-yl]-1-propan-2-ylpiperidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[4-[(2-Fluorophenyl)methoxy]piperidin-1-yl]-1-propan-2-ylpiperidin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance binding affinity to certain targets, while the piperidine ring can modulate the compound’s overall pharmacokinetic properties. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-[(2-Chlorophenyl)methoxy]piperidin-1-yl]-1-propan-2-ylpiperidin-2-one
- 3-[4-[(2-Bromophenyl)methoxy]piperidin-1-yl]-1-propan-2-ylpiperidin-2-one
- 3-[4-[(2-Methylphenyl)methoxy]piperidin-1-yl]-1-propan-2-ylpiperidin-2-one
Uniqueness
The presence of the fluorophenyl group in 3-[4-[(2-Fluorophenyl)methoxy]piperidin-1-yl]-1-propan-2-ylpiperidin-2-one distinguishes it from similar compounds. Fluorine atoms can significantly influence the compound’s electronic properties, metabolic stability, and binding affinity to biological targets, making it a unique and valuable compound for research and development.
Properties
IUPAC Name |
3-[4-[(2-fluorophenyl)methoxy]piperidin-1-yl]-1-propan-2-ylpiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29FN2O2/c1-15(2)23-11-5-8-19(20(23)24)22-12-9-17(10-13-22)25-14-16-6-3-4-7-18(16)21/h3-4,6-7,15,17,19H,5,8-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQRMLDGOLRWQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC(C1=O)N2CCC(CC2)OCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-methylpropoxy)-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7057074.png)
![1-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-3-[(1-methyl-1,2,4-triazol-3-yl)methyl]urea](/img/structure/B7057078.png)
![2-[4-[(3-Methylsulfonylcyclohexyl)amino]phenyl]ethanol](/img/structure/B7057087.png)
![5-[1-(3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)piperidin-4-yl]-3H-1,3,4-oxadiazol-2-one](/img/structure/B7057089.png)
![6-[[4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7057090.png)
![4-[(4-chlorophenyl)methyl]-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]piperazine-1-carboxamide](/img/structure/B7057098.png)
![N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-4-(thiophene-3-carbonyl)piperazine-1-carboxamide](/img/structure/B7057106.png)
![4-Methyl-5-[[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B7057113.png)
![N-(5-chloropyridin-2-yl)-1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidine-3-carboxamide](/img/structure/B7057129.png)
![4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-1-(2-methoxyethyl)piperazin-2-one](/img/structure/B7057133.png)
![2-[4-(2-methoxyethyl)-3-oxopiperazin-1-yl]-N-methyl-N-propan-2-ylpropanamide](/img/structure/B7057138.png)

![N-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]-1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B7057153.png)
![N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2,3-dimethylpiperidine-1-carboxamide](/img/structure/B7057167.png)
